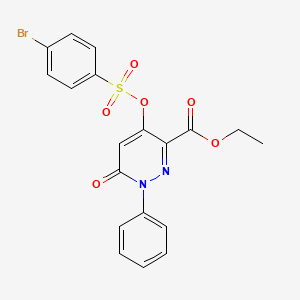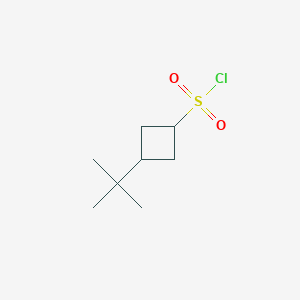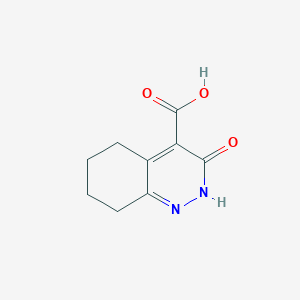
3-Oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylic acid” is a chemical compound with the molecular formula C9H10N2O3. It is a derivative of cinnoline, a type of heterocyclic compound .
Synthesis Analysis
The synthesis of cinnoline derivatives has been extensively studied. One common method involves the reaction of 1,4-dicarbonyl compounds with hydrazines . For example, in the case of alkyl 5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, the reactions with hydrazines may give fused heterocyclic compounds containing a pyridazine ring .Molecular Structure Analysis
The molecular structure of “3-Oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylic acid” can be inferred from its IUPAC name and molecular formula. It contains a cinnoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring . The “3-Oxo” indicates a carbonyl group (=O) at the 3rd position of the cinnoline core, and the “4-carboxylic acid” indicates a carboxylic acid group (-COOH) at the 4th position.Chemical Reactions Analysis
Cinnoline derivatives are known to exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . Specific reactions would depend on the substituents present on the cinnoline core.Aplicaciones Científicas De Investigación
Synthesis and Reaction Mechanisms
3-Oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylic acid and its derivatives are used in various synthesis processes. A study explored the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine, resulting in the formation of 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido-[4,3,2-de]cinnolin-3-ones. This study also delved into the reaction mechanism using nonempirical quantum-chemical calculations, highlighting the compound's role in complex synthetic pathways (Rudenko et al., 2013). Another research synthesized the compound 3-(6-Azauracil-5-yl)anthranilic Acid through the alkaline recyclization of isatin-7-carboxylic acid semicarbazone and utilized it to prepare other triazine derivatives, indicating its utility in synthesizing complex molecular structures (Hlaváč & Slouka, 1996).
Antioxidant Activity
In another dimension of research, the antioxidant activities of compounds derived from substituted 5,6,7,8-tetrahydroquinoline-4-carboxylic acids were studied. The compounds demonstrated moderate antioxidant activity in Escherichia coli cells, underlining the potential biomedical applications of these derivatives in oxidative stress management (Rudenko et al., 2014).
Structural Analysis
Molecular Structure and Characteristics
Studies have also focused on the detailed molecular structure of related compounds. The structure of cinoxacin, closely related to 3-Oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylic acid, was analyzed, revealing a nearly planar three-ring system with specific geometric and bonding characteristics, which could be crucial in understanding the physical and chemical properties of these compounds (Rosales et al., 1985).
Novel Synthesis Methods
Development of New Synthesis Pathways
Research has been directed towards developing novel synthesis methods for cinnolines and related compounds. For instance, a study introduced a new approach to synthesizing cinnolines, dihydrocinnolines, and 1-aminoindolines using diazo functionalities, showcasing the versatility of these compounds in synthetic chemistry (Hasegawa et al., 2008). Another research reported an efficient isothiourea-catalyzed stereoselective formal [4 + 2] cycloaddition, yielding functionalized tetrahydrobenzo[h]cinnolin-3(2H)-one derivatives, highlighting the compound's relevance in creating stereochemically complex structures (Zhang & Song, 2018).
Direcciones Futuras
The future directions for research on “3-Oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylic acid” and similar compounds could include further exploration of their synthesis, reactivity, and potential applications in medicinal chemistry . Additionally, more detailed studies on their physical and chemical properties, as well as safety and hazards, would be beneficial.
Propiedades
IUPAC Name |
3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8-7(9(13)14)5-3-1-2-4-6(5)10-11-8/h1-4H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSWPIBEHRDXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NNC(=O)C(=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-2,3,5,6,7,8-hexahydrocinnoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

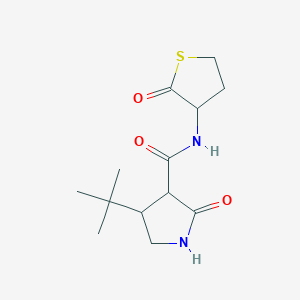
![4-(1H-imidazol-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2639766.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,5-dimethoxybenzamide](/img/structure/B2639767.png)


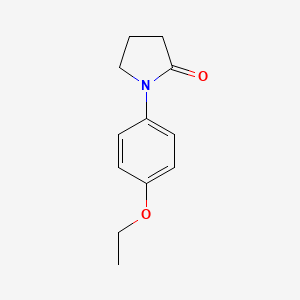
![{1-[Amino(pyridin-4-yl)methyl]cyclobutyl}methanol](/img/structure/B2639772.png)
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methylphenyl ether](/img/structure/B2639775.png)
![(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2639779.png)
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2639782.png)

